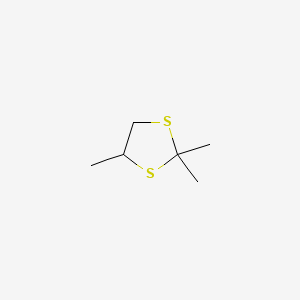
4-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione typically involves the alkylation of benzimidazole-2-thione derivatives. One common method includes the reaction of benzimidazole-2-thione with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions
4-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or aryl derivatives .
科学的研究の応用
4-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
作用機序
The mechanism of action of 4-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Methylbenzimidazole: A derivative with similar properties but different substituents.
5,6-Dimethylbenzimidazole: Another derivative with additional methyl groups, used in the synthesis of Vitamin B12.
Uniqueness
4-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
92807-03-9 |
|---|---|
分子式 |
C9H10N2S |
分子量 |
178.26 g/mol |
IUPAC名 |
4-ethyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2S/c1-2-6-4-3-5-7-8(6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) |
InChIキー |
COHVGXVSGOHFDC-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=CC=C1)NC(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)





